molecular formula C15H12O2 B12980777 2H-1-Benzopyran-2-one, 3,4-dihydro-4-phenyl-, (4R)- CAS No. 732250-35-0

2H-1-Benzopyran-2-one, 3,4-dihydro-4-phenyl-, (4R)-

Cat. No.: B12980777
CAS No.: 732250-35-0
M. Wt: 224.25 g/mol
InChI Key: LSVVKHXECFZKFD-CYBMUJFWSA-N
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Description

The compound 2H-1-Benzopyran-2-one, 3,4-dihydro-4-phenyl-, (4R)- (hereafter referred to as (4R)-dihydrocoumarin) is a dihydro derivative of the coumarin scaffold (2H-1-benzopyran-2-one). Coumarins are recognized for their broad pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties . The (4R) stereochemistry introduces chirality, which can significantly influence binding to enantioselective biological targets, such as enzymes or receptors .

Structurally, the compound features a phenyl group at position 4 of the dihydrocoumarin core. This substitution pattern distinguishes it from simpler coumarins and contributes to its unique physicochemical and bioactive profile.

Properties

CAS No.

732250-35-0

Molecular Formula

C15H12O2

Molecular Weight

224.25 g/mol

IUPAC Name

(4R)-4-phenyl-3,4-dihydrochromen-2-one

InChI

InChI=1S/C15H12O2/c16-15-10-13(11-6-2-1-3-7-11)12-8-4-5-9-14(12)17-15/h1-9,13H,10H2/t13-/m1/s1

InChI Key

LSVVKHXECFZKFD-CYBMUJFWSA-N

Isomeric SMILES

C1[C@@H](C2=CC=CC=C2OC1=O)C3=CC=CC=C3

Canonical SMILES

C1C(C2=CC=CC=C2OC1=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves a two-step process:

This approach is favored for its simplicity, high yield, and suitability for large-scale industrial production.

Detailed Stepwise Preparation

Step Reaction Description Reagents & Conditions Outcome & Notes
1. Intermediate Formation Reaction of phenol compound with γ-butyrolactone under alkaline conditions to form an open-chain intermediate - Phenol compound (e.g., para-fluorophenol)
- γ-butyrolactone derivative (e.g., 2-bromo-γ-butyrolactone)
- Base: sodium hydride (NaH), potassium hydride (KH), sodium carbonate, or potassium carbonate
- Solvent: N,N-Dimethylformamide (DMF)
- Temperature: 0–100 °C
- Time: 1–24 hours
- Formation of intermediate with substitution at phenol ring
- Yield example: ~52% for para-fluorophenol derivative
- Base molar ratio to phenol: 1:1 to 10
- Reaction temperature and time optimized for yield and purity
2. Ring Closure (Cyclization) Acid-catalyzed intramolecular cyclization of intermediate to form 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid derivative - Acid catalysts: ZnCl2, AlCl3, FeCl3, LnCl3, concentrated sulfuric acid, or trifluoromethanesulfonic acid
- Conditions: mild heating, solvent as required
- Time: varies depending on catalyst and scale
- Efficient ring closure to form the dihydrobenzopyranone core
- High yield and stereoselectivity
- Suitable for industrial scale-up

Specific Example from Patent Literature

  • Intermediate Preparation Example:

    • Para-fluorophenol (5.6 g, 50 mmol) dissolved in DMF at 0 °C.
    • Sodium hydride (2.4 g, 55 mmol) added portionwise.
    • After 1 hour stirring, 2-bromo-γ-butyrolactone (9 g, 55 mmol) added dropwise.
    • Reaction stirred overnight, quenched with water, extracted with dichloromethane.
    • Purified by column chromatography to yield intermediate (5.1 g, 52% yield).
  • Ring Closure:

    • Intermediate reacted with ZnCl2 or other acid catalyst.
    • Ring closure proceeds to give the 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid derivative with high efficiency and yield.

Reaction Conditions and Optimization

Parameter Range/Options Effect on Reaction
Base type Sodium hydride, potassium hydride, sodium carbonate, potassium carbonate Influences deprotonation efficiency and intermediate formation rate
Base to phenol molar ratio 1:1 to 10 Higher ratios can improve conversion but may increase cost
Temperature (Step 1) 10–100 °C Higher temperatures accelerate reaction but may cause side reactions
Reaction time (Step 1) 1–24 hours Longer times improve yield but reduce throughput
Acid catalyst (Step 2) ZnCl2, AlCl3, FeCl3, LnCl3, H2SO4, trifluoromethanesulfonic acid Choice affects ring closure rate and stereoselectivity
Solvent DMF, dichloromethane (extraction) Solvent polarity affects solubility and reaction kinetics

Advantages of the Described Preparation Method

  • High Yield: The two-step process achieves high overall yields suitable for pharmaceutical manufacturing.
  • Simplicity: Only two main reaction steps with straightforward purification.
  • Cost-Effectiveness: Uses readily available raw materials and common reagents.
  • Scalability: Conditions and reagents are amenable to industrial scale-up.
  • Stereoselectivity: The method allows for control of the (4R) stereochemistry in the product.

Additional Synthetic Routes and Related Chemistry

While the above method is the most documented for this compound class, related synthetic strategies involve:

  • Base-catalyzed condensation of 2′-hydroxyacetophenone with substituted aryl aldehydes to form hydroxychalcones, followed by cyclization steps to form chromanone derivatives.
  • Use of phenylhydrazine hydrochloride and acid catalysis for cycloaddition reactions to form related heterocyclic compounds.

These alternative methods are more common for related pyrazoline derivatives but provide insight into the versatility of chromanone synthesis.

Summary Table of Preparation Method

Step Reagents Conditions Yield Notes
1. Phenol + γ-butyrolactone Phenol (e.g., para-fluorophenol), 2-bromo-γ-butyrolactone, NaH or KH, DMF 0–100 °C, 1–24 h ~50–60% Formation of intermediate
2. Ring closure Intermediate, acid catalyst (ZnCl2, AlCl3, etc.) Mild heating, solvent as needed High (not specified) Cyclization to dihydrobenzopyranone

Chemical Reactions Analysis

Types of Reactions

®-4-Phenylchroman-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted chromanones, alcohols, and ketones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, ®-4-Phenylchroman-2-one is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of chiral catalysts.

Biology

In biological research, this compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties. It serves as a model compound for studying the interactions of chromanones with biological targets.

Medicine

In medicinal chemistry, ®-4-Phenylchroman-2-one is investigated for its potential therapeutic applications. It has shown promise in the development of drugs for treating various diseases, including cancer and neurodegenerative disorders.

Industry

In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its unique structure and reactivity make it a valuable intermediate in the synthesis of various commercial products.

Mechanism of Action

The mechanism of action of ®-4-Phenylchroman-2-one involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, interact with receptors, and influence cellular signaling pathways. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exerting antioxidant effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Several analogues of dihydrocoumarins with variations in substituents and stereochemistry have been reported. Key examples include:

a) 2H-1-Benzopyran-2-one, 3,4-dihydro-4-phenyl-, (4S)- (CAS 104665-63-6)
  • Structural Difference : Enantiomer of the (4R)-configured compound.
  • Impact: Chirality affects interactions in biological systems.
b) 6-Bromo-3,4-dihydro-4-phenyl-2H-1-benzopyran-2-one (CAS 156755-23-6)
  • Structural Difference : Bromine substitution at position 4.
  • Impact: The electron-withdrawing bromine increases molecular weight (307.15 g/mol vs.
c) 3,4-Dihydro-7-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-2H-1-benzopyran-2-one (CAS 350982-20-6)
  • Structural Difference : Hydroxy and methoxy groups on the phenyl ring.
  • Impact : Polar groups improve water solubility (predicted PSA: 75.99) and may enhance antioxidant or anti-inflammatory activity through hydrogen bonding or radical scavenging .
d) 4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(4-methoxyphenyl)-6-methyl- (CAS 14004-55-8)
  • Structural Difference : Fully unsaturated pyrone ring (coumarin core) with methoxy and methyl substituents.

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Compound Molecular Formula Molecular Weight (g/mol) Predicted Solubility Key Substituents
(4R)-Dihydrocoumarin C₁₅H₁₂O₂ 224.26 Low (lipophilic) Phenyl at C4, (R)-configuration
(4S)-Dihydrocoumarin C₁₅H₁₂O₂ 224.26 Low Phenyl at C4, (S)-configuration
6-Bromo-4-phenyl derivative C₁₅H₁₁BrO₂ 307.15 Moderate Bromo at C6, phenyl at C4
7-Hydroxy-4-(4-hydroxy-3-methoxyphenyl) C₁₆H₁₄O₅ 286.28 High Polar groups at C7 and phenyl ring
5,7-Dihydroxy-2-(4-methoxyphenyl) C₁₇H₁₄O₅ 298.29 Moderate Methoxy, methyl, and hydroxyl groups

Notes:

  • Lipophilicity in (4R)-dihydrocoumarin may favor blood-brain barrier penetration, relevant for neuroactive applications .
a) Antimicrobial Potential
  • For example, substituted 4H-chromen-1,2,3,4-tetrahydropyrimidine derivatives inhibit Mycobacterium tuberculosis .
  • 6-Bromo derivative : Bromine’s electronegativity may enhance interactions with bacterial enzymes, though toxicity risks (e.g., acute oral toxicity, GHS Category 4) require careful evaluation .
b) Antioxidant and Anti-inflammatory Activity
  • 7-Hydroxy-4-(4-hydroxy-3-methoxyphenyl) derivative: Polar hydroxyl groups likely enhance radical scavenging, comparable to umbelliferone derivatives known for antioxidant effects .
c) Toxicity Profiles
  • (4R)-Dihydrocoumarin: Limited data, but analogues with phenyl groups (e.g., CAS 113386-18-8) are classified as acute oral toxicity (GHS Category 4) and skin irritants .
  • 5,7-Dihydroxy-2-(4-methoxyphenyl) : Classified as a respiratory irritant (GHS Category 3), necessitating protective equipment during handling .

Biological Activity

The compound 2H-1-Benzopyran-2-one, 3,4-dihydro-4-phenyl-, (4R)- , also known as a flavonoid derivative, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C16H16O2
  • Molecular Weight : 240.302 g/mol
  • CAS Number : 827007-19-2

Antioxidant Activity

Numerous studies have highlighted the antioxidant properties of flavonoids, including this compound. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases.

CompoundIC50 (μM)Reference
2H-1-Benzopyran-2-one16–38
Ascorbic Acid (control)13 ± 2

In a study assessing the DPPH radical scavenging activity, the compound exhibited significant antioxidant activity comparable to ascorbic acid, indicating its potential use in preventing oxidative damage.

Cytotoxicity and Antiproliferative Effects

The antiproliferative effects of this compound were evaluated against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The findings suggest that the compound has a dose-dependent cytotoxic effect.

Cell LineIC50 (μM)Reference
MCF-723–28
MDA-MB-23124–26

The results indicated that the compound was less toxic to non-malignant cells compared to malignant ones, demonstrating selective cytotoxicity which is desirable in cancer therapeutics.

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation : The compound inhibits the proliferation of cancer cells by inducing apoptosis and preventing cell cycle progression.
  • Antioxidant Mechanism : It scavenges free radicals and reduces oxidative stress markers within cells.

Study on Breast Cancer Cells

A systematic evaluation was conducted using MTT assays on MCF-7 and MDA-MB-231 cell lines. The study revealed that the compound's antiproliferative activity was significantly enhanced by substituents that increase molecular size within a certain range. Compounds with medium molecular sizes exhibited the best activity against these cell lines.

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